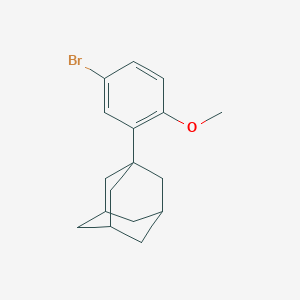







|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([C:8]23[CH2:17][CH:12]4[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]4)[CH2:9]2)[CH2:15]3)[CH:7]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCCC1>[C:8]12([C:6]3[CH:7]=[C:2]([C:2]4[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([C:8]56[CH2:9][CH:10]7[CH2:16][CH:14]([CH2:13][CH:12]([CH2:11]7)[CH2:17]5)[CH2:15]6)[CH:7]=4)[CH:3]=[CH:4][C:5]=3[O:18][CH3:19])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C12CC3CC(CC(C1)C3)C2)OC
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for approximately 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then evaporated to dryness
|
|
Type
|
ADDITION
|
|
Details
|
poured into 103 mL of 0.015 N HCl
|
|
Type
|
ADDITION
|
|
Details
|
Next, 150 mL of dichloromethane and 100 mL of water were added
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a mixture
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the solid
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 200 mL of water
|
|
Type
|
CUSTOM
|
|
Details
|
decanted again
|
|
Type
|
CUSTOM
|
|
Details
|
The three collected organic layers were evaporated to dryness
|
|
Type
|
WASH
|
|
Details
|
washed in methanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C2=CC(=C(C=C2)OC)C23CC1CC(CC(C2)C1)C3
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 39.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |